Diethylaminopretadalafil
Overview
Description
Diethylaminopretadalafil is a synthetic compound with the molecular formula C26H29N3O5. It is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethylaminopretadalafil involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the diethylamino group. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions involving aromatic compounds and amines.
Introduction of the Diethylamino Group: The diethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Large batch reactors are used to carry out the condensation and cyclization reactions.
Chemical Reactions Analysis
Types of Reactions: Diethylaminopretadalafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Chemistry: It is used as a reference compound in the study of PDE5 inhibitors and their analogs.
Biology: Research has focused on its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Diethylaminopretadalafil is investigated for its potential therapeutic applications in treating conditions such as erectile dysfunction and pulmonary hypertension.
Mechanism of Action
Diethylaminopretadalafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow. The molecular targets include the PDE5 enzyme and the cGMP signaling pathway .
Comparison with Similar Compounds
Tadalafil: The parent compound, used for treating erectile dysfunction.
Sildenafil: Another PDE5 inhibitor with similar applications.
Vardenafil: A PDE5 inhibitor with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Diethylaminopretadalafil is unique due to the presence of the diethylamino group, which can influence its pharmacokinetic properties and potency. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to other PDE5 inhibitors .
Properties
IUPAC Name |
methyl (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-(diethylamino)acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5/c1-4-28(5-2)14-23(30)29-20(26(31)32-3)13-18-17-8-6-7-9-19(17)27-24(18)25(29)16-10-11-21-22(12-16)34-15-33-21/h6-12,20,25,27H,4-5,13-15H2,1-3H3/t20-,25-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRMGANNVYQXIC-CJFMBICVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC(=O)N1[C@H](CC2=C([C@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588526-67-3 | |
Record name | Diethylaminopretadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1588526673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYLAMINOPRETADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215UZS4TRH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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